molecular formula C13H21N3O2S B7051928 4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine

4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine

Cat. No.: B7051928
M. Wt: 283.39 g/mol
InChI Key: HWHJYECDVPHNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring

Properties

IUPAC Name

4,6-dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-10-7-11(2)15-13(14-10)16-6-4-5-12(8-16)9-19(3,17)18/h7,12H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJYECDVPHNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)CS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Chemical Reactions Analysis

4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dimethyl carbonate for methylation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:

    4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: This compound shares a similar pyrimidine core but lacks the piperidine ring.

    2-Mercapto-4,6-dimethylpyrimidine: Another related compound with a mercapto group instead of the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

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